4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol
Brand Name: Vulcanchem
CAS No.: 1461713-53-0
VCID: VC2616158
InChI: InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15)
SMILES: C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O
Molecular Formula: C10H6ClN5O2
Molecular Weight: 263.64 g/mol

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

CAS No.: 1461713-53-0

Cat. No.: VC2616158

Molecular Formula: C10H6ClN5O2

Molecular Weight: 263.64 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol - 1461713-53-0

Specification

CAS No. 1461713-53-0
Molecular Formula C10H6ClN5O2
Molecular Weight 263.64 g/mol
IUPAC Name 4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol
Standard InChI InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15)
Standard InChI Key XPVORZGETZRKFH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O
Canonical SMILES C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O

Introduction

Structural Characteristics

Molecular Composition

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol belongs to a class of heterocyclic compounds containing both oxadiazole and triazole ring systems. The molecular formula of this compound is C₁₀H₆ClN₅O₂, indicating a complex structure rich in nitrogen atoms and functional groups . The compound features a 4-chlorophenol core substituted at the ortho position with a 1,2,4-oxadiazole ring, which is further connected to a 4H-1,2,4-triazole moiety at position 3 of the oxadiazole. This arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors due to the presence of nitrogen atoms in the heterocyclic rings and the hydroxyl group on the phenol.

Chemical Representation

The chemical structure can be represented in various formats that are useful for computational chemistry and database searching:

  • SMILES notation: C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O

  • InChI: InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15)

  • InChIKey: XPVORZGETZRKFH-UHFFFAOYSA-N

These identifiers uniquely define the compound's structure and are essential for database searches and computational studies of its properties.

Physical and Chemical Properties

Predicted Physicochemical Characteristics

While experimental data on the physical properties of 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol is limited, computational predictions provide valuable insights. The molecular weight of the compound is approximately 263.64 g/mol, calculated from its molecular formula C₁₀H₆ClN₅O₂ . This moderate molecular weight suggests potential for drug-like properties according to Lipinski's Rule of Five, which is significant for any future pharmaceutical applications.

Mass Spectrometry Characteristics

The compound exhibits various predicted mass-to-charge ratios (m/z) depending on the adduct formation, which is crucial information for analytical identification using mass spectrometry techniques. The predicted values are presented in Table 1:

Table 1: Predicted Mass Spectrometry Characteristics

Adductm/zPredicted CCS (Ų)
[M+H]⁺264.02828152.5
[M+Na]⁺286.01022168.1
[M+NH₄]⁺281.05482158.5
[M+K]⁺301.98416166.6
[M-H]⁻262.01372155.2
[M+Na-2H]⁻283.99567160.8
[M]⁺263.02045155.6
[M]⁻263.02155155.6

Collision Cross Section Data

The predicted collision cross section (CCS) values provided in Table 1 offer insights into the three-dimensional shape and size of the molecule in different ionic states . CCS values are particularly useful for identification and characterization using ion mobility spectrometry techniques. The relatively similar CCS values across different adducts suggest a stable molecular structure that doesn't undergo significant conformational changes upon ionization.

Structural Comparisons with Related Compounds

Relationship to Oxadiazole Derivatives

Research Limitations and Future Directions

Recommended Research Directions

Future studies should focus on developing efficient synthetic routes for 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol and conducting comprehensive characterization of its physical and chemical properties. Additionally, biological screening assays would be valuable to determine if this compound possesses the anticancer or antimicrobial activities observed in structurally related molecules . Computational studies, including molecular docking analyses similar to those performed on related compounds, could provide insights into potential biological targets and mechanisms of action.

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